Dapiramicin B

Description

Properties

CAS No. |

90044-18-1 |

|---|---|

Molecular Formula |

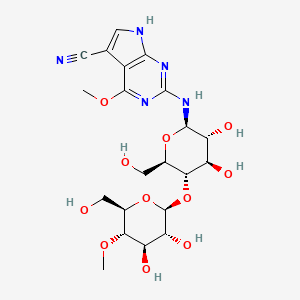

C21H29N5O11 |

Molecular Weight |

527.5 g/mol |

IUPAC Name |

2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1 |

InChI Key |

CNAGQZVMYBWWLN-LSIARSKGSA-N |

SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

Other CAS No. |

90044-18-1 |

Synonyms |

dapiramicin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Dapiramicin B shares a conserved 7-deazapurine core with several pyrrolopyrimidine analogs but differs in sugar moieties and glycosylation patterns:

Preparation Methods

Microbial Fermentation and Broth Processing

This compound is naturally produced as a secondary metabolite during the fermentation of Micromonospora sp. SF-1917. The fermentation process typically spans 120 hours, after which the broth is filtered to remove biomass and cellular debris. The filtrate is then subjected to adsorption chromatography using Diaion HP-20 resin, a macroporous styrene-divinylbenzene copolymer optimized for antibiotic recovery. Elution with aqueous ethanol (50% v/v) selectively extracts dapiramicins from the resin, yielding a crude preparation with approximately 12% purity for dapiramicin A and trace quantities of this compound.

Chromatographic Purification and Crystallization

Further purification employs silica gel column chromatography with a mobile phase of ethyl acetate and methanol (5:1 v/v). This compound elutes later than its epimer, dapiramicin A, due to subtle differences in polarity arising from its disaccharide-nucleoside structure. Fractions containing this compound are pooled, concentrated, and crystallized from aqueous methanol, yielding colorless needles with a final purity exceeding 95%. The isolation workflow achieves a recovery of 71 mg of this compound from 7.7 liters of fermented broth, underscoring the challenges of natural product extraction.

Table 1: Key Parameters for this compound Isolation

| Step | Conditions | Yield/Purity |

|---|---|---|

| Fermentation | 120 hours, Micromonospora sp. SF-1917 | Crude broth |

| Diaion HP-20 Elution | 50% aqueous ethanol | 12% purity (dapiramicin A/B mix) |

| Silica Gel Chromatography | Ethyl acetate:methanol (5:1) | 71 mg (95% purity) |

Total Synthesis of this compound

Retrosynthetic Analysis and Strategic Bond Disconnections

The total synthesis of this compound centers on constructing its N-glycoside linkage, which connects a heptopyranosylamine moiety to a bromopyrrolopyrimidine derivative. Early work by Nishizawa et al. (2006) pioneered the use of palladium-catalyzed coupling reactions to forge this bond, avoiding the instability of traditional glycosylation methods. The retrosynthetic approach disassembles the molecule into two fragments:

Palladium-Catalyzed N-Arylation: The Keio University Method

The landmark 2006 synthesis employed a Pd(0)/P(t-Bu)₃ catalyst system to mediate the coupling of heptopyranosylamine with 2-bromopyrrolo[2,3-d]pyrimidine. Conducted under inert atmosphere at 80°C, the reaction achieved 65% yield, with the bulky phosphine ligand suppressing undesired β-hydride elimination. Critical to success was the use of a fully protected heptopyranosylamine, which prevented competing O-glycosylation.

Table 2: Reaction Conditions for Pd-Catalyzed Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | P(t-Bu)₃ (8 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 65% |

Modern Advances: Buchwald–Hartwig Amination

Recent developments (2025) have optimized the coupling step using Buchwald–Hartwig amination, which enhances functional group tolerance and reduces metal loading. Employing a Pd/Xantphos catalyst system, this method couples an aminodisaccharide with 2-bromopyrrolo[2,3-d]pyrimidine at room temperature, achieving 78% yield in 12 hours. The milder conditions minimize decomposition of acid-sensitive intermediates, making this approach preferable for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Keio method, while groundbreaking, requires elevated temperatures and prolonged reaction times, limiting its industrial applicability. In contrast, the Buchwald–Hartwig protocol operates at ambient temperatures with shorter durations, reducing energy costs and improving throughput. Both methods, however, necessitate extensive protecting group strategies, contributing to multi-step sequences that lower overall atom economy.

Challenges in N-Glycoside Stability

A persistent challenge in this compound synthesis is the labile N-glycoside bond, which is prone to hydrolysis under acidic or aqueous conditions. Strategic protection of the heptopyranosylamine’s hydroxyl groups as benzyl ethers has proven effective, though deprotection steps add complexity . Emerging methodologies exploring enzymatic glycosylation or photoredox-mediated couplings may offer solutions to this stability issue.

Q & A

Q. What are the key structural features of Dapiramicin B, and how do they influence its bioactivity?

this compound is a pyrrolopyrimidine glycoside with a β-D-glucose core (C6′-deoxy) linked via a β1→4 glycosidic bond to a 4′-methyl-β-D-glucose moiety . The β-configuration of the disaccharide is critical for bioactivity; for example, the α-configured analog (Dapiramicin A) exhibits lower efficacy against plant pathogens like Rhizoctonia solani (sheath blight) . To assess structural contributions, researchers should:

Q. What synthetic methodologies are available for this compound, and what are their limitations?

The total synthesis of this compound was achieved via a 10-step route starting from 2-methylthio-6-methoxy-7-methyl-7-deazapurine, employing a Mannich reaction and selective glycosylation . Key challenges include:

- Stereochemical control during glycosylation (e.g., using Schmidt conditions for β-selectivity).

- Protecting group strategies to prevent side reactions.

- Scalability: Photochemical methods (e.g., cyclobutanone ring-opening) offer shorter routes but require optimization for yield .

Q. How can researchers validate the purity and identity of this compound in synthetic or extracted samples?

Follow ICH Q2B guidelines for analytical validation :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 260 nm (λmax for pyrrolopyrimidine).

- Identity : Confirm via HR-ESI-MS (theoretical [M+H]<sup>+</sup> for this compound: 393.1517; Δppm < 2.0) and 2D-NMR (e.g., HSQC to map - correlations) .

- Stability : Conduct stress testing (pH, temperature) to identify degradation products.

Advanced Research Questions

Q. What biosynthetic gene clusters (BGCs) are associated with this compound production, and how can they be manipulated for yield optimization?

this compound is produced by Micromonospora spp., and its BGC likely includes:

- A SAM-dependent methyltransferase (e.g., huiC homolog) for 4′-O-methylation of glucose .

- Glycosyltransferases (GTs) for sugar attachment. Methodology :

- Use genome mining tools (antiSMASH, PRISM) to identify BGCs in Micromonospora strains .

- Knock out candidate GTs via CRISPR-Cas9 to confirm their role in disaccharide assembly.

- Overexpress regulatory genes (e.g., luxR homologs) to enhance precursor flux .

Q. How do structural modifications of this compound’s aglycone impact its mechanism of action?

The pyrrolopyrimidine core interacts with riboswitches (e.g., preQ1 riboswitch in bacteria), disrupting queuosine biosynthesis . To study SAR:

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size). To address this:

- Standardize assays using CLSI guidelines (e.g., broth microdilution for MIC determination).

- Apply multivariate analysis (e.g., PCA) to identify confounding variables .

- Validate findings across multiple strains and independent labs.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.